molecular formula C16H30N4O5 B168897 2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid CAS No. 104845-51-4

2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid

Cat. No. B168897
M. Wt: 358.43 g/mol
InChI Key: KOKYCSGKPFXHAU-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid, also known as N-Acetyl-L-methionyl-L-leucyl-L-isoleucyl-L-phenylalanine (NAc-Met-Leu-Ile-Phe-NH2), is a peptide with potential therapeutic applications in the field of cancer research. This peptide has been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer treatments.

Mechanism Of Action

The anti-cancer activity of NAc-Met-Leu-Ile-Phe-NH2 is thought to be mediated through its interaction with the GRP78 protein, which is overexpressed in cancer cells. This interaction leads to the downregulation of several signaling pathways involved in cancer cell survival and proliferation, ultimately leading to cell death.

Biochemical And Physiological Effects

NAc-Met-Leu-Ile-Phe-NH2 has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent. In addition to its anti-cancer properties, this peptide has also been found to exhibit anti-inflammatory and antioxidant effects, suggesting its potential for use in other disease states.

Advantages And Limitations For Lab Experiments

One advantage of using NAc-Met-Leu-Ile-Phe-NH2 in lab experiments is its specificity for cancer cells, which minimizes the risk of off-target effects. However, one limitation of using this peptide is its relatively short half-life, which may require frequent dosing in vivo.

Future Directions

Future research on NAc-Met-Leu-Ile-Phe-NH2 could focus on the development of more stable analogs with longer half-lives, as well as the optimization of dosing regimens for maximum efficacy. In addition, further investigation into the mechanisms underlying the anti-cancer and other biological effects of this peptide could lead to the development of new therapeutic strategies for cancer and other diseases.

Synthesis Methods

The synthesis of NAc-Met-Leu-Ile-Phe-NH2 can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to yield the final product.

Scientific Research Applications

NAc-Met-Leu-Ile-Phe-NH2 has been extensively studied for its anti-cancer properties. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancers. In addition, this peptide has been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent for cancer treatment.

properties

CAS RN

104845-51-4

Product Name

2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid

Molecular Formula

C16H30N4O5

Molecular Weight

358.43 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C16H30N4O5/c1-9(2)5-11(15(24)18-8-14(22)23)20-16(25)12(6-10(3)4)19-13(21)7-17/h9-12H,5-8,17H2,1-4H3,(H,18,24)(H,19,21)(H,20,25)(H,22,23)/t11-,12-/m0/s1

InChI Key

KOKYCSGKPFXHAU-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)[O-])NC(=O)C[NH3+]

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)[O-])NC(=O)C[NH3+]

sequence

GLLG

Origin of Product

United States

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